3,4-Dimethylphenyl 2-chloro-5-(diethylsulfamoyl)benzoate
Description
This compound contains a benzoate group, which is a type of ester, and a sulfonyl group attached to a diethylamino group. The benzoate group consists of a benzene ring attached to a carboxylate (the -COO- part of the molecule), and the sulfonyl group (-SO2-) is a sulfur atom doubly bonded to two oxygen atoms .
Synthesis Analysis
While I don’t have specific information on how to synthesize this compound, compounds with similar structures are often synthesized through a series of reactions including esterification (to form the benzoate group) and sulfonation (to form the sulfonyl group) .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic benzene ring of the benzoate group, the polar sulfonyl group, and the polar diethylamino group. These groups could engage in various intermolecular interactions, such as pi stacking (between aromatic rings), hydrogen bonding, and dipole-dipole interactions .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, similar compounds can undergo a variety of reactions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The sulfonyl group could potentially be reduced to a sulfide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and diethylamino groups would likely make this compound more soluble in polar solvents like water .Future Directions
Properties
IUPAC Name |
(3,4-dimethylphenyl) 2-chloro-5-(diethylsulfamoyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S/c1-5-21(6-2)26(23,24)16-9-10-18(20)17(12-16)19(22)25-15-8-7-13(3)14(4)11-15/h7-12H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONYZGMMKMFQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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